molecular formula C8H2F6 B14192356 1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne CAS No. 919989-48-3

1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne

Katalognummer: B14192356
CAS-Nummer: 919989-48-3
Molekulargewicht: 212.09 g/mol
InChI-Schlüssel: IZVYJDQWDDAFHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C₈H₂F₆. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-1,3-dien-5-yne ring. This compound is notable for its unique structure and the presence of fluorine atoms, which impart distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of cyclohexa-1,3-dien-5-yne with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways. The presence of trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexa-1,3-diene: A related compound with a similar cyclohexadiene structure but without the trifluoromethyl groups.

    1,4-Bis(trifluoromethyl)cyclohexane: Another compound with trifluoromethyl groups but differing in the cyclohexane ring structure.

Uniqueness

1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne is unique due to the presence of both trifluoromethyl groups and the cyclohexa-1,3-dien-5-yne ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

919989-48-3

Molekularformel

C8H2F6

Molekulargewicht

212.09 g/mol

IUPAC-Name

1,4-bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne

InChI

InChI=1S/C8H2F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-2H

InChI-Schlüssel

IZVYJDQWDDAFHK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C#CC(=C1)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.